![molecular formula C20H18O3 B4954721 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4954721.png)
4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as quercetin-3-methyl ether or meletin. This compound has been found to possess various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms, including the modulation of signaling pathways, the inhibition of enzymes, and the regulation of gene expression. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This inhibition results in the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to possess antioxidant effects, which can help in the prevention of oxidative stress-induced damage to cells and tissues. Additionally, this compound has been found to possess anti-inflammatory effects, which can help in the prevention and treatment of various inflammatory diseases. Moreover, this compound has been found to possess anti-cancer effects, which can be attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one in lab experiments is its ability to exhibit various biological activities. This makes it a useful compound in the study of various diseases and the development of new therapies. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one. One of the future directions is the development of new synthetic methods for the production of this compound. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound, which can help in the development of new therapies. Moreover, the study of the mechanism of action of this compound can help in the identification of new drug targets. Finally, the study of the structure-activity relationship of this compound can help in the development of new analogs with improved biological activities.
合成方法
The synthesis of 4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one can be achieved through various methods. One of the most commonly used methods is the reaction of quercetin with iodomethane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction results in the formation of quercetin-3-methyl ether, which is then further reacted with ethyl bromide in the presence of a base to obtain this compound.
科学研究应用
4-ethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been extensively studied for its various biological activities. It has been found to possess antioxidant and anti-inflammatory effects, which can help in the prevention and treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. This compound has also been found to possess anti-cancer effects, which can be attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound has been found to exhibit neuroprotective effects, which can help in the prevention and treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-ethyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-2-16-13-20(21)23-19-14-17(10-11-18(16)19)22-12-6-9-15-7-4-3-5-8-15/h3-11,13-14H,2,12H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGSKTPHSHHZST-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-chlorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B4954643.png)

![4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B4954656.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(3-isopropyl-5-isoxazolyl)methyl]-5-methoxybenzamide](/img/structure/B4954662.png)
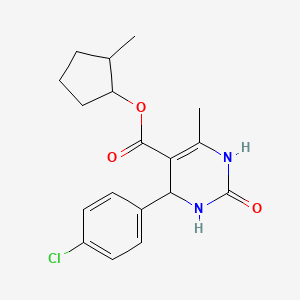
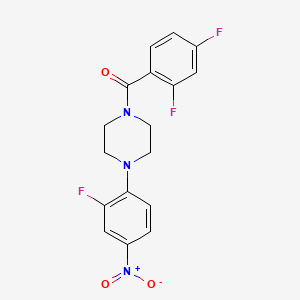
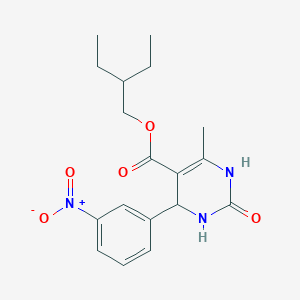
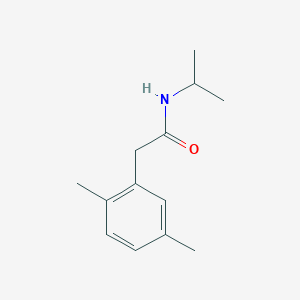
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-iodobenzamide](/img/structure/B4954707.png)
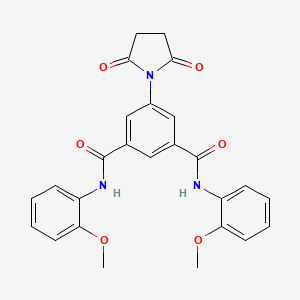
![(4-chlorophenyl)[(5-nitro-2-furyl)methylene]amine](/img/structure/B4954751.png)
![1-(3-chlorophenyl)-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B4954760.png)
![2-chloro-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B4954768.png)
![2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B4954772.png)
